3-Amino-5-methylpyrazole

CAS No.: 268724-49-8

Cat. No.: VC8464314

Molecular Formula: C4H7N3

Molecular Weight: 97.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 268724-49-8 |

|---|---|

| Molecular Formula | C4H7N3 |

| Molecular Weight | 97.12 g/mol |

| IUPAC Name | 5-methyl-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7) |

| Standard InChI Key | FYTLHYRDGXRYEY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1)N |

| Canonical SMILES | CC1=CC(=NN1)N |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

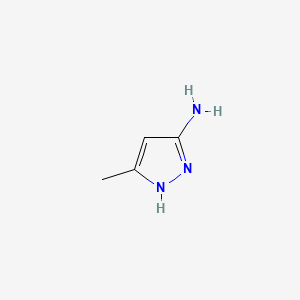

3-Amino-5-methylpyrazole (C₄H₇N₃) belongs to the pyrazole family, a class of five-membered heterocycles with two adjacent nitrogen atoms. The systematic IUPAC name for this compound is 5-methyl-1H-pyrazol-3-amine, reflecting the positions of the methyl and amino substituents on the pyrazole ring. Its molecular structure is characterized by:

-

A pyrazole core with nitrogen atoms at positions 1 and 2.

-

An amino group (-NH₂) at position 3.

-

A methyl group (-CH₃) at position 5.

The tautomeric equilibrium between 3-amino-5-methylpyrazole and its 5-amino-3-methyl counterpart has been studied extensively, with computational models suggesting a preference for the 3-amino tautomer in solution .

Physicochemical Data

Key physical and chemical properties of 3-amino-5-methylpyrazole are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 97.12 g/mol | |

| Melting Point | 45–47°C | |

| Boiling Point | 213°C at 14 mmHg | |

| Density | 1.0548 (estimated) | |

| Solubility | Methanol, Dichloromethane | |

| pKa | 15.84 ± 0.10 | |

| Flash Point | >230°F |

The compound exhibits sensitivity to air and light, necessitating storage in sealed, dark containers at room temperature . Its solubility profile favors polar aprotic solvents, making it suitable for reactions in methanol or acetonitrile .

Synthesis and Optimization

One-Step Synthesis from 3-Aminobutene Nitrile

The most efficient synthetic route, described in patent CN108341782A, involves a one-step cyclization reaction between 3-aminobutene nitrile and hydrazine hydrate (80%) in organic solvents .

Procedure:

-

Reaction Setup: Combine 3-aminobutene nitrile (1 equiv), ethanol (2–4 equiv), and hydrazine hydrate (1.2–2 equiv) in a reaction vessel.

-

Reaction Conditions: Heat to 85–95°C for 1.5–2.5 hours under stirring.

-

Workup: Concentrate the reaction mixture under reduced pressure (50–60°C) to 20–30% of its original volume, followed by oil pump distillation to isolate the product.

Outcomes:

-

Yield: 94.2% (2230 g from 2000 g starting material).

Solvent and Stoichiometric Considerations

The choice of solvent significantly impacts reaction efficiency:

-

Preferred Solvents: Ethanol, acetonitrile, methanol, or dioxane .

-

Optimal Ratios: A mass ratio of 1:2–4:1.2–2 (3-aminobutene nitrile:solvent:hydrazine hydrate) minimizes byproducts .

This method avoids cumbersome purification steps and reduces waste generation compared to traditional multi-step syntheses.

Applications in Heterocyclic Chemistry

Synthesis of Pyrazolo[1,5-a]pyrimidines

3-Amino-5-methylpyrazole is a key precursor for pyrazolo[1,5-a]pyrimidines, a class of compounds with antitumor and antiviral activities. For example:

-

Reaction with 4-ethoxymethylene-2-phenyl-4H-oxazol-5-one yields N-(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide, a scaffold for kinase inhibitors .

Peptide Interactions and Beta-Sheet Mimetics

The amino group enables coordination with peptides, as demonstrated in studies where 3-amino-5-methylpyrazole templated beta-sheet structures via hydrogen bonding with ferrocenoyl-dipeptides . Such interactions are pivotal in designing peptide-based therapeutics.

Structural and Tautomeric Behavior

Tautomeric Equilibrium

The compound exists in equilibrium between two tautomeric forms:

-

3-Amino-5-methylpyrazole (major tautomer).

-

5-Amino-3-methylpyrazole (minor tautomer).

Nuclear magnetic resonance (NMR) studies in freonic solvents have quantified the tautomeric ratio, revealing a 9:1 preference for the 3-amino form at low temperatures . This preference arises from:

-

Stabilization of the 3-amino tautomer by intramolecular hydrogen bonding.

-

Reduced steric hindrance compared to the 5-amino configuration.

Conformational Analysis

Density functional theory (DFT) calculations indicate a planar pyrazole ring with slight puckering due to the methyl group’s steric effects. The amino group adopts a quasi-coplanar orientation relative to the ring, maximizing conjugation with the π-system .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume